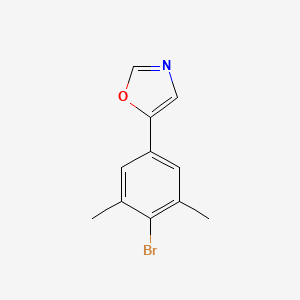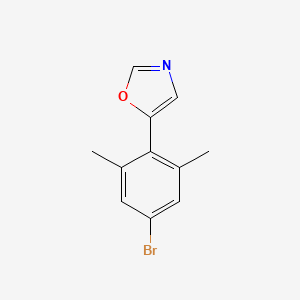
5-(2-bromo-6-fluoro-3-methoxyphenyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-bromo-6-fluoro-3-methoxyphenyl)oxazole is a chemical compound with the molecular formula C10H7BrFNO2 . It has a molecular weight of 272.07 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7BrFNO2/c1-14-7-3-2-6(12)9(10(7)11)8-4-13-5-15-8/h2-5H,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, fluorine, and methoxy groups on the phenyl ring, and the presence of an oxazole ring .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Mecanismo De Acción
The mechanism of action of 5-(2-bromo-6-fluoro-3-methoxyphenyl)oxazole is not yet fully understood. However, it is believed that this compound acts as an inhibitor of enzymes involved in the biosynthesis of steroids and other hormones. Specifically, this compound has been shown to inhibit the activity of the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), which is involved in the biosynthesis of a number of hormones, including testosterone, cortisol, and aldosterone. In addition, this compound has been shown to inhibit the activity of the enzyme aromatase (CYP19A1), which is involved in the biosynthesis of estrogen.
Biochemical and Physiological Effects
In addition to its potential applications in medicinal chemistry and drug development, this compound has also been studied for its biochemical and physiological effects. In animal models, this compound has been shown to reduce levels of testosterone, cortisol, and aldosterone. In addition, this compound has been shown to reduce levels of estrogen in animal models. In humans, this compound has been shown to reduce levels of testosterone and estrogen, as well as to reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-bromo-6-fluoro-3-methoxyphenyl)oxazole has several advantages for use in laboratory experiments. For example, it is a relatively inexpensive compound that is readily available. In addition, it is a relatively stable compound that is not easily degraded by temperature or light. However, this compound also has some limitations. For example, it is a relatively lipophilic compound, which can make it difficult to dissolve in aqueous solutions. In addition, its solubility in aqueous solutions is pH dependent, and it can be difficult to obtain a consistent concentration of this compound in an aqueous solution.
Direcciones Futuras
The potential applications of 5-(2-bromo-6-fluoro-3-methoxyphenyl)oxazole are still being explored, and there are a number of future directions that could be pursued. For example, further research could be conducted to explore the potential use of this compound as an anticancer agent. In addition, further research could be conducted to explore the potential use of this compound as an anti-inflammatory agent. Furthermore, further research could be conducted to explore the potential use of this compound as a modulator of other proteins involved in signal transduction pathways. Finally, further research could be conducted to explore the potential use of this compound as a tool for the development of new drugs.
Métodos De Síntesis
5-(2-bromo-6-fluoro-3-methoxyphenyl)oxazole can be synthesized by a variety of methods, including the Williamson ether synthesis, the Ullmann reaction, and the Horner-Wadsworth-Emmons reaction. The Williamson ether synthesis involves the reaction of an alkyl halide with an alcohol to form an ether. The Ullmann reaction involves the reaction of an alkyl halide with an aryl halide to form an aryl ether. The Horner-Wadsworth-Emmons reaction involves the reaction of an aldehyde with an alkyl halide to form an aldehyde-substituted alkene.
Aplicaciones Científicas De Investigación
5-(2-bromo-6-fluoro-3-methoxyphenyl)oxazole has been studied in the context of its potential applications in medicinal chemistry and drug development. In particular, it has been studied for its ability to inhibit the activity of enzymes involved in the biosynthesis of steroids and other hormones. It has also been studied for its potential use as an anticancer agent. In addition, this compound has been studied for its potential use as an anti-inflammatory agent and for its ability to modulate the activity of other proteins involved in signal transduction pathways.
Safety and Hazards
Propiedades
IUPAC Name |
5-(2-bromo-6-fluoro-3-methoxyphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-14-7-3-2-6(12)9(10(7)11)8-4-13-5-15-8/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEDKVMYCDGWCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)C2=CN=CO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














